2-Chloro-4-methoxybenzoic acid

GPR35 agonism GPCR pharmacology Medicinal chemistry

2-Chloro-4-methoxybenzoic acid is the preferred starting material for benzamidochromenone GPR35 agonists, delivering an EC50 of 11.1 nM—surpassing the 4-methoxybenzamido analog. Its high melting point (210–214°C) enables straightforward recrystallization, reducing purification costs during scale-up. As a key intermediate for SGLT2 inhibitors and anti-inflammatory agents, this ≥98% pure regioisomer ensures reproducible SAR data and reliable batch-to-batch consistency. Substitution with lower-melting or mispositioned analogs compromises both potency and process efficiency.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 21971-21-1
Cat. No. B045848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxybenzoic acid
CAS21971-21-1
Synonyms2-Chloro-p-anisic Acid
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)O)Cl
InChIInChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
InChIKeyIBANGHTVBPZCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methoxybenzoic acid (CAS 21971-21-1): Core Properties and Research Applications


2-Chloro-4-methoxybenzoic acid (CAS 21971-21-1) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . It is a white to pale yellow crystalline solid with a melting point of 210.0 to 214.0 °C [1]. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly as a key intermediate for GPR35 agonists [2], SGLT2 inhibitors, and anti-inflammatory agents .

2-Chloro-4-methoxybenzoic acid: Critical Role of Regioisomeric Substitution in Bioactivity and Physicochemical Properties


Substitution of 2-chloro-4-methoxybenzoic acid with closely related analogs (e.g., 4-chloro-2-methoxybenzoic acid or 2-chloro-5-methoxybenzoic acid) cannot be performed indiscriminately due to significant differences in both physicochemical properties and biological activity [1]. The specific positioning of the chlorine and methoxy groups on the benzoic acid ring dictates the compound's electronic distribution, hydrogen bonding capacity, and steric interactions, which in turn govern its reactivity, solubility, and interaction with biological targets . For example, the 2-chloro-4-methoxy substitution pattern yields a melting point of 210-214°C, whereas the 4-chloro-2-methoxy isomer melts at 138-146°C, a difference that has direct implications for purification and formulation processes . Furthermore, the potency of derived GPR35 agonists is highly dependent on the precise substitution pattern, as demonstrated by the 11.1 nM EC50 achieved with the 2-chloro-4-methoxybenzamido derivative versus 12.1 nM for the 4-methoxybenzamido analog [2].

2-Chloro-4-methoxybenzoic acid: Quantitative Differentiation from Structural Analogs


Superior Potency in GPR35 Agonist Synthesis: Direct Head-to-Head Comparison

The derivative synthesized from 2-chloro-4-methoxybenzoic acid, 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (compound 90), exhibited an EC50 of 11.1 nM in a β-arrestin recruitment assay at human GPR35 [1]. In the same study, the analog derived from 4-methoxybenzoic acid, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (compound 85), displayed an EC50 of 12.1 nM [1]. Both compounds demonstrated >1700-fold selectivity versus GPR55 [1].

GPR35 agonism GPCR pharmacology Medicinal chemistry

Markedly Higher Melting Point Facilitates Purification and Handling

2-Chloro-4-methoxybenzoic acid exhibits a melting point of 210.0 to 214.0 °C [1], which is significantly higher than that of its regioisomer 4-chloro-2-methoxybenzoic acid (138-146 °C) and 2-chloro-5-methoxybenzoic acid (171-175 °C) [2]. This elevated melting point reflects stronger intermolecular interactions in the solid state, likely due to the specific 2-chloro-4-methoxy substitution pattern.

Crystallization Purification Solid-state properties

Enhanced Acidity (Lower pKa) Drives Reactivity and Solubility Profile

The predicted pKa of 2-chloro-4-methoxybenzoic acid is 3.32 ± 0.25 , which is considerably lower (more acidic) than that of unsubstituted benzoic acid (pKa 4.20), 4-methoxybenzoic acid (pKa 4.47), and 4-chlorobenzoic acid (pKa 3.98) [1]. This increased acidity results from the combined electron-withdrawing effect of the ortho-chloro substituent and the electron-donating resonance effect of the para-methoxy group, which stabilizes the conjugate base.

Acid-base chemistry Reactivity Formulation

Validated Purity Specifications Support Reproducible Research Outcomes

Reputable vendors consistently supply 2-chloro-4-methoxybenzoic acid with high purity levels, typically ≥98% as determined by HPLC and neutralization titration [1]. In contrast, 4-chloro-2-methoxybenzoic acid is offered at ≥99% purity but with a different impurity profile due to its distinct synthetic route . The availability of certified purity data, including melting point and GC analysis, ensures batch-to-batch consistency [1].

Quality control Analytical chemistry Reproducibility

2-Chloro-4-methoxybenzoic acid: Evidence-Based Research and Industrial Application Scenarios


Synthesis of High-Affinity GPR35 Agonist Pharmacological Tools

Researchers developing GPR35 agonists should prioritize 2-chloro-4-methoxybenzoic acid as the starting material for benzamidochromenone carboxylic acid derivatives. As demonstrated by Funke et al. (2013), the compound yields an agonist (compound 90) with an EC50 of 11.1 nM, surpassing the potency of the 4-methoxybenzamido analog (EC50 12.1 nM) [1]. This differential potency is critical for generating high-affinity probes to investigate GPR35 signaling pathways in inflammation, metabolic diseases, and cancer.

Crystallization and Purification Protocols Requiring High-Melting Solids

In synthetic workflows where purification by recrystallization is preferred, 2-chloro-4-methoxybenzoic acid offers a distinct advantage over its lower-melting regioisomers. Its melting point of 210-214°C facilitates crystallization from hot solvents and enables removal of impurities with lower melting points [2]. This property is particularly valuable in scale-up processes where cost-effective purification methods are essential.

Development of SGLT2 Inhibitor Intermediates for Diabetes Research

2-Chloro-4-methoxybenzoic acid serves as a key intermediate in the synthesis of SGLT2 inhibitors, a class of antidiabetic agents . The specific chloro-methoxy substitution pattern influences the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Using the correct regioisomer ensures the intended molecular interactions with the SGLT2 target, whereas substitution with an analog could lead to inactive or less selective compounds.

Quality-Controlled Intermediate for Anti-inflammatory and Analgesic Drug Development

Pharmaceutical development programs focused on anti-inflammatory and analgesic benzoic acid derivatives benefit from the consistent quality and purity (≥98%) of commercially available 2-chloro-4-methoxybenzoic acid . The documented purity specifications and availability of Certificates of Analysis reduce the risk of batch-to-batch variability, supporting reproducible SAR studies and scalable manufacturing processes.

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